3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid
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Overview
Description
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid is a heterobifunctional, PEGylated crosslinker featuring a carboxyl group at one end and an alkyne at the other. This compound exhibits both hydrophobic and hydrophilic moieties, making it suitable for various biological applications . It is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid involves the incorporation of polyethylene glycol (PEG) chains and alkyne groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the successful formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The alkyne and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and osmium tetroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids, while reduction of the carboxyl group can result in the formation of alcohols .
Scientific Research Applications
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid involves its ability to act as a linker between different molecules. The carboxyl group can form covalent bonds with amines, while the alkyne group can participate in click chemistry reactions with azides . This dual functionality allows the compound to facilitate the formation of complex molecular structures and enhance the stability and efficacy of the resulting products .
Comparison with Similar Compounds
Dibenzocyclooctyne-acid: Another linker with similar alkyne functionality but different structural properties.
2-Hexadecenoic acid: A compound with a similar carboxyl group but lacking the alkyne functionality.
Dibenzocyclooctyne-PEG4-acid: A PEGylated linker with similar applications but different chain length and structural properties.
Uniqueness: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid stands out due to its unique combination of hydrophobic and hydrophilic moieties, as well as its dual functionality with both carboxyl and alkyne groups. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C20H36O8 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-oct-7-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H36O8/c1-2-3-4-5-6-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20(21)22/h1H,3-19H2,(H,21,22) |
InChI Key |
YBYFNRMIPKWNPU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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